molecular formula C8H10BFO4 B8252250 (2-Fluoro-4-(hydroxymethyl)-5-methoxyphenyl)boronic acid

(2-Fluoro-4-(hydroxymethyl)-5-methoxyphenyl)boronic acid

Cat. No.: B8252250
M. Wt: 199.97 g/mol
InChI Key: DMPCRVUYTKFLDE-UHFFFAOYSA-N
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Description

(2-Fluoro-4-(hydroxymethyl)-5-methoxyphenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with fluoro, hydroxymethyl, and methoxy groups. The unique structural features of this compound make it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-4-(hydroxymethyl)-5-methoxyphenyl)boronic acid typically involves the use of nucleophilic aromatic substitution reactions. One common method starts with 2,4,5-trifluorobenzonitrile, which undergoes a series of nucleophilic substitutions to introduce the hydroxymethyl and methoxy groups . The reaction conditions often require the use of strong bases and specific solvents to facilitate the substitutions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the recovery and recycling of reagents, such as boronic acids, can make the process more cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: (2-Fluoro-4-(hydroxymethyl)-5-methoxyphenyl)boronic acid is known to undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Phenylboronic acid: Lacks the fluoro, hydroxymethyl, and methoxy substituents, making it less versatile in certain reactions.

    4-Fluorophenylboronic acid: Similar but lacks the hydroxymethyl and methoxy groups.

    4-(Hydroxymethyl)phenylboronic acid: Similar but lacks the fluoro and methoxy groups.

Uniqueness: (2-Fluoro-4-(hydroxymethyl)-5-methoxyphenyl)boronic acid is unique due to the combination of fluoro, hydroxymethyl, and methoxy groups on the phenyl ring. This unique substitution pattern enhances its reactivity and allows for a broader range of chemical transformations compared to its simpler counterparts .

Properties

IUPAC Name

[2-fluoro-4-(hydroxymethyl)-5-methoxyphenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BFO4/c1-14-8-3-6(9(12)13)7(10)2-5(8)4-11/h2-3,11-13H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPCRVUYTKFLDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)CO)OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.97 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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